molecular formula C25H17NO3 B14367227 N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide CAS No. 91657-91-9

N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide

Cat. No.: B14367227
CAS No.: 91657-91-9
M. Wt: 379.4 g/mol
InChI Key: NZPKRJNMMALBFH-UHFFFAOYSA-N
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Description

N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide is an organic compound with a complex structure that includes both naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with phenylglyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Shares the naphthalene core but lacks the phenylacetyl group.

    Phenylglyoxal derivatives: Similar in structure but differ in the naphthalene substitution.

Uniqueness

N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide is unique due to the combination of naphthalene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

91657-91-9

Molecular Formula

C25H17NO3

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2-oxo-2-phenylacetyl)-N-phenylnaphthalene-1-carboxamide

InChI

InChI=1S/C25H17NO3/c27-23(19-11-3-1-4-12-19)25(29)26(20-14-5-2-6-15-20)24(28)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H

InChI Key

NZPKRJNMMALBFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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